molecular formula C10H16N2O2 B2974920 N-(1-prop-2-enoylpiperidin-3-yl)acetamide CAS No. 1183323-27-4

N-(1-prop-2-enoylpiperidin-3-yl)acetamide

Cat. No. B2974920
CAS RN: 1183323-27-4
M. Wt: 196.25
InChI Key: ZZLHIZKZVDJCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-(1-prop-2-enoylpiperidin-3-yl)acetamide” are not explicitly mentioned in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like molecular weight, density, boiling point, melting point, etc. Unfortunately, specific physical and chemical properties for “N-(1-prop-2-enoylpiperidin-3-yl)acetamide” are not available in the sources .

Scientific Research Applications

Pharmacological Applications

Piperidine derivatives, including N-[1-(prop-2-enoyl)piperidin-3-yl]acetamide, are significant in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and play a crucial role in drug design due to their biological activity . These compounds have been utilized in the development of drugs with various pharmacological effects, such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .

Anticancer Research

N-(1-prop-2-enoylpiperidin-3-yl)acetamide derivatives have shown promise in anticancer research. For instance, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells. The presence of specific functional groups increased the cytotoxicity of these derivatives, indicating their potential as therapeutic agents in cancer treatment .

Synthesis of Rubber Accelerators

The piperidine nucleus is used in the intermediation for synthesizing rubber accelerators. The structural properties of N-(1-prop-2-enoylpiperidin-3-yl)acetamide make it a candidate for developing new compounds that can improve the efficiency and performance of rubber products .

Dyes and Dye Intermediates

Piperidine derivatives are also involved in the synthesis of dyes and dye intermediates. Their chemical structure allows for the creation of a wide range of colors and properties, which can be tailored for specific industrial applications .

Camphor Synthesis

In the field of fragrance and flavor industry, piperidine compounds are used in the synthesis of camphor, which is a substance with a strong, aromatic odor commonly used in medicinal products .

Antioxidant Properties

Natural piperidine alkaloids have shown significant antioxidant properties. These compounds can inhibit or suppress free radicals, which are beneficial in preventing oxidative stress-related diseases .

Analgesic and Anti-inflammatory Activities

Piperidine derivatives have been studied for their analgesic and anti-inflammatory activities. Research has indicated that certain piperidine compounds can effectively reduce pain and inflammation, making them valuable in the treatment of chronic pain conditions .

Antimicrobial and Antifungal Effects

Due to their structural versatility, piperidine derivatives like N-(1-prop-2-enoylpiperidin-3-yl)acetamide have been explored for their antimicrobial and antifungal effects. These compounds can be designed to target specific pathogens, offering a potential route for new antibiotic and antifungal therapies .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. Unfortunately, the mechanism of action for “N-(1-prop-2-enoylpiperidin-3-yl)acetamide” is not specified in the available sources .

properties

IUPAC Name

N-(1-prop-2-enoylpiperidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-10(14)12-6-4-5-9(7-12)11-8(2)13/h3,9H,1,4-7H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLHIZKZVDJCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(prop-2-enoyl)piperidin-3-yl]acetamide

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